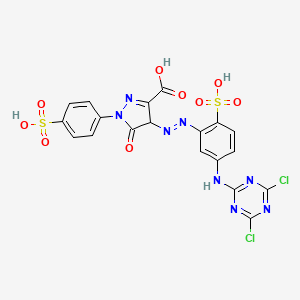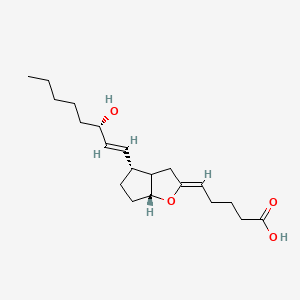
11-Deoxyprostacyclin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
11-Deoxyprostacyclin is a synthetic analogue of prostacyclin, a member of the prostanoid family of lipid mediators. Prostacyclins are derived from arachidonic acid and play a crucial role in various physiological processes, including vasodilation and inhibition of platelet aggregation . This compound, like other prostacyclin analogues, has been developed to overcome the limitations of natural prostacyclin, such as its short biological half-life .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 11-Deoxyprostacyclin involves multiple steps, starting from readily available precursors. One common synthetic route includes the condensation of a hydroxyl-protected alkynol with a suitable precursor, followed by a series of reactions including oxidation, reduction, hydroxyl protection, and cyclization . The final steps often involve deprotection and purification to obtain the desired compound with high purity.
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to optimize production efficiency and consistency .
化学反応の分析
Types of Reactions: 11-Deoxyprostacyclin undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Conditions vary depending on the substituent but often involve nucleophilic reagents and catalysts.
Major Products: The major products formed from these reactions include various hydroxylated and ketone derivatives of this compound, which can be further modified for specific applications .
科学的研究の応用
11-Deoxyprostacyclin has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the reactivity and stability of prostacyclin analogues.
Biology: Investigated for its role in cellular signaling pathways and its effects on cell proliferation and migration.
Medicine: Explored for its potential therapeutic effects in conditions such as pulmonary arterial hypertension and thrombosis.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry
作用機序
11-Deoxyprostacyclin exerts its effects primarily through the activation of prostacyclin receptors on the surface of target cells. This activation leads to the inhibition of platelet aggregation and vasodilation, which are mediated by the increase in cyclic adenosine monophosphate (cAMP) levels within the cells . The compound also exhibits anti-inflammatory and antiproliferative properties, making it a valuable therapeutic agent in various clinical settings .
類似化合物との比較
Prostacyclin (Prostaglandin I2): The natural counterpart with a shorter half-life.
Treprostinil: A synthetic analogue with improved stability and longer duration of action.
Iloprost: Another synthetic analogue used in the treatment of pulmonary arterial hypertension.
Uniqueness: 11-Deoxyprostacyclin is unique due to its structural modifications that enhance its stability and biological activity compared to natural prostacyclin. These modifications allow for more precise control over its pharmacokinetic properties, making it a valuable tool in both research and clinical applications .
特性
CAS番号 |
84414-09-5 |
|---|---|
分子式 |
C20H32O4 |
分子量 |
336.5 g/mol |
IUPAC名 |
(5Z)-5-[(4R,6aR)-4-[(E,3S)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoic acid |
InChI |
InChI=1S/C20H32O4/c1-2-3-4-7-16(21)12-10-15-11-13-19-18(15)14-17(24-19)8-5-6-9-20(22)23/h8,10,12,15-16,18-19,21H,2-7,9,11,13-14H2,1H3,(H,22,23)/b12-10+,17-8-/t15-,16-,18?,19+/m0/s1 |
InChIキー |
NSDXRLMONNTWOZ-NWEXXZBNSA-N |
異性体SMILES |
CCCCC[C@@H](/C=C/[C@H]1CC[C@@H]2C1C/C(=C/CCCC(=O)O)/O2)O |
正規SMILES |
CCCCCC(C=CC1CCC2C1CC(=CCCCC(=O)O)O2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


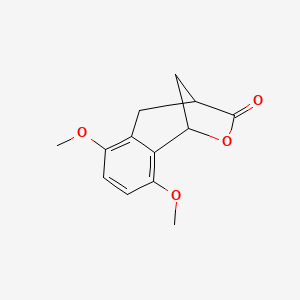
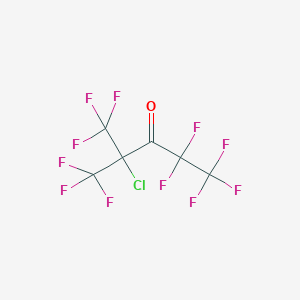
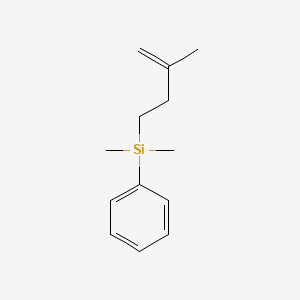
![4-[2-(4-Butylphenyl)hydrazinylidene]-3-oxo-N-phenyl-3,4-dihydronaphthalene-2-carboxamide](/img/structure/B14408959.png)
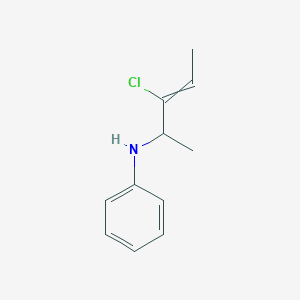
![Ethanol, 2-[[5-(dimethylamino)-1-naphthalenyl]sulfonyl]-](/img/structure/B14408965.png)
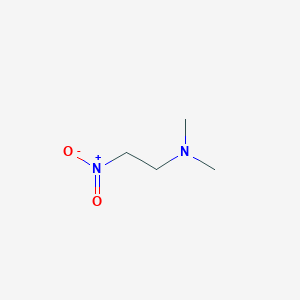
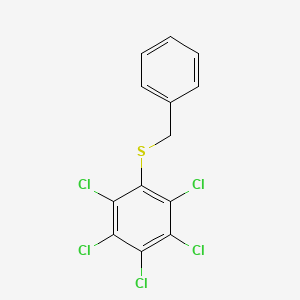
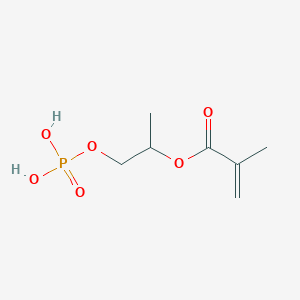
![11-Hydroxy-3,8,10-trimethoxy-1-methyl-12H-benzo[b]xanthen-12-one](/img/structure/B14409002.png)
![5-[4-(4-Nitrobenzoyl)piperazin-1-yl]-3,4-dihydroquinolin-2(1H)-one](/img/structure/B14409004.png)

![4-[1-(2,4-Diaminopteridin-6-yl)butan-2-yl]benzoic acid](/img/structure/B14409013.png)
